2-(2,3,4-Trimethoxyphenyl)cyclopropan-1-amine
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Overview
Description
2-(2,3,4-Trimethoxyphenyl)cyclopropan-1-amine is a chemical compound characterized by a cyclopropane ring attached to a phenyl group substituted with three methoxy groups at the 2, 3, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4-Trimethoxyphenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,3,4-trimethoxybenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 2-(2,3,4-Trimethoxyphenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(2,3,4-Trimethoxyphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other proteins such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its anticancer effects .
Comparison with Similar Compounds
2-(2,3,4-Trimethoxyphenyl)acrylonitrile: Known for its anticancer activity.
3,4,5-Trimethoxyphenyl derivatives: Such as colchicine and podophyllotoxin, which also exhibit significant biological activity.
Uniqueness: 2-(2,3,4-Trimethoxyphenyl)cyclopropan-1-amine is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties compared to other trimethoxyphenyl derivatives. The rigidity and strain of the cyclopropane ring can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H17NO3 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(2,3,4-trimethoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C12H17NO3/c1-14-10-5-4-7(8-6-9(8)13)11(15-2)12(10)16-3/h4-5,8-9H,6,13H2,1-3H3 |
InChI Key |
APGMXKAKJSUGRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC2N)OC)OC |
Origin of Product |
United States |
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